molecular formula C4H4N2OS B1297466 Thiazole-4-carboxamide CAS No. 3575-09-5

Thiazole-4-carboxamide

Cat. No. B1297466
CAS RN: 3575-09-5
M. Wt: 128.15 g/mol
InChI Key: PQQRHWFRZHFGFM-UHFFFAOYSA-N
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Description

Thiazole-4-carboxamide is a heterocyclic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . It is structurally similar to the natural IMPD cofactor (NAD), in which the nicotinamide portion has been replaced by a thiazole-4-carboxamide ring .


Synthesis Analysis

A series of methoxyphenyl thiazole carboxamide derivatives were synthesized and characterized using 1H, 13C-NMR, IR, and HRMS spectrum analysis . The synthesized compounds were evaluated for their selectivity towards COX-1 and COX-2 .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazole-4-carboxamide is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators . It has been used in the synthesis of a novel series of methoxyphenyl thiazole carboxamide derivatives .


Physical And Chemical Properties Analysis

Thiazole-4-carboxamide is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

COX Inhibitors

  • Scientific Field : Medicinal Chemistry
  • Summary of the Application : Thiazole carboxamide derivatives have been synthesized and evaluated for their cyclooxygenase (COX) suppressant and cytotoxic properties .
  • Methods of Application : The compounds were characterized using 1H, 13C-NMR, IR, and HRMS spectrum analysis and were evaluated for their selectivity towards COX-1 and COX-2 using an in vitro COX inhibition assay kit .
  • Results : The synthesized molecules have potent inhibitory activities against COX enzymes. The percentage of inhibitory activities at 5 µM concentration against the COX2 enzyme was in the range of 53.9–81.5%, while the percentage against the COX-1 enzyme was 14.7–74.8% .

Antifungal Activities

  • Scientific Field : Agricultural Chemistry
  • Summary of the Application : Pyrazole–thiazole carboxamide derivatives have been synthesized and screened for their antifungal activities against eight representative plant pathogens .
  • Methods of Application : The compounds were synthesized and their antifungal activities were evaluated both in vitro and in vivo .
  • Results : The study concluded that twenty-one novel pyrazole–thiazole carboxamide derivatives were designed, synthesized and screened for their antifungal activities .

Anticancer Activity

  • Scientific Field : Oncology
  • Summary of the Application : New 1,2,3-triazole-4-carboxamide derivatives have been synthesized and evaluated for their anticancer activity .
  • Methods of Application : The compounds were tested for their growth inhibition on non-small cell lung cancer cell line HOP-92 and different cell lines of Leukemia .
  • Results : The majority of the tested compounds displayed growth inhibition on the tested cell lines .

Antioxidant Activity

  • Scientific Field : Biochemistry
  • Summary of the Application : Thiazole derivatives have been evaluated for their antioxidant activity .
  • Methods of Application : The antioxidant activity was evaluated for chain-breaking antioxidant effect (radical scavenging and reducing abilities assays) and for preventive antioxidant effect with metal chelating assay .
  • Results : The study concluded that thiazole derivatives have potential antioxidant activities .

Urate-Lowering Activity

  • Scientific Field : Pharmacology
  • Summary of the Application : Thiazole derivatives have been evaluated for their urate-lowering activity .
  • Methods of Application : The urate-lowering was assayed on a spectrophotometer by measuring the inhibition of uric acid production by xanthine oxidase (XO) enzyme .
  • Results : The study concluded that thiazole derivatives have potential urate-lowering activities .

Anti-Inflammatory Activity

  • Scientific Field : Immunology
  • Summary of the Application : Thiazole derivatives have been evaluated for their anti-inflammatory activity .
  • Methods of Application : The anti-inflammatory effect was estimated using in vitro albumin denaturation inhibition .
  • Results : The study concluded that thiazole derivatives have potential anti-inflammatory activities .

Antimicrobial Activity

  • Scientific Field : Microbiology
  • Summary of the Application : Thiazoles are found in many potent biologically active compounds, such as sulfathiazole, which is an antimicrobial drug .
  • Methods of Application : The antimicrobial activity of thiazole derivatives is typically evaluated using in vitro susceptibility testing against a range of bacterial and fungal species .
  • Results : Thiazole derivatives have demonstrated significant antimicrobial activity, making them valuable in the development of new antimicrobial agents .

Antiretroviral Activity

  • Scientific Field : Virology
  • Summary of the Application : Thiazoles are found in many potent biologically active compounds, such as Ritonavir, which is an antiretroviral drug .
  • Methods of Application : The antiretroviral activity of thiazole derivatives is typically evaluated using in vitro assays against a range of retroviruses .
  • Results : Thiazole derivatives have demonstrated significant antiretroviral activity, making them valuable in the development of new antiretroviral agents .

Antineoplastic Activity

  • Scientific Field : Oncology
  • Summary of the Application : Thiazoles are found in many potent biologically active compounds, such as Tiazofurin, which is an antineoplastic drug .
  • Methods of Application : The antineoplastic activity of thiazole derivatives is typically evaluated using in vitro assays against a range of cancer cell lines .
  • Results : Thiazole derivatives have demonstrated significant antineoplastic activity, making them valuable in the development of new antineoplastic agents .

Safety And Hazards

Users are advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Personal protective equipment and chemical impermeable gloves should be used. Adequate ventilation should be ensured, and all sources of ignition should be removed .

Future Directions

Thiazole-4-carboxamide and its derivatives have shown diverse biological activities and have been used in the management of various diseases . Medicinal chemists across the globe are still hopeful in finding some of the best medications from this class .

properties

IUPAC Name

1,3-thiazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2OS/c5-4(7)3-1-8-2-6-3/h1-2H,(H2,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQQRHWFRZHFGFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CS1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50332181
Record name Thiazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50332181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiazole-4-carboxamide

CAS RN

3575-09-5
Record name Thiazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50332181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a 15-mL polypropylene centrifuge tube is added 3.70 mL of 50 mM potassium phosphate buffer (pH 7.0), 1.0 mL of a suspension of 22.1 mg dry cell weight E. coli SW132 wet cells (prepared as described in Example 10) in 50 mM potassium phosphate buffer (pH 7.0), and 0.2754 g of 4-thiazolecarbonitrile. The final concentration of 4-thiazolecarbonitrile is 0.500 M. The reaction mixture is mixed on a rotating platform at 25° C. After 30 min, 7.50 mL of 95:5 acetonitrile/water containing 0.30 M N,N-dimethylbenzamide (HPLC external standard) is added to the reaction, the resulting mixture centrifuged, and a 0.100 mL of the supernatant mixed with 0.900 mL of acetonitrile and analyzed by HPLC. The conversion of 4-thiazolecarbonitrile is 100%, and the yields of 4-thiazolecarboxamide and 4-thiazolecarboxylic acid are 100% and 0%, respectively.
Quantity
3.7 mL
Type
reactant
Reaction Step One
[Compound]
Name
suspension
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0.2754 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
7.5 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0.9 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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